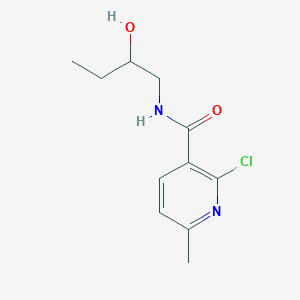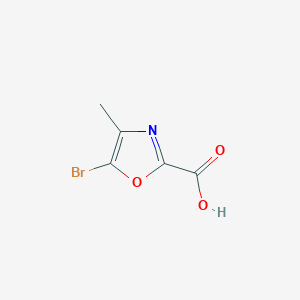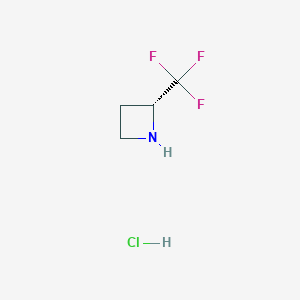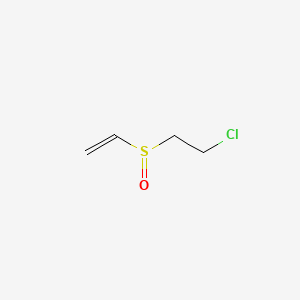
Sulfoxide, 2-chloroethyl vinyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfoxide, 2-chloroethyl vinyl, also known as 2-chloroethyl vinyl sulfoxide, is an organic compound with the molecular formula C4H7ClOS. It is characterized by the presence of a sulfoxide group (S=O) attached to a vinyl group (CH2=CH-) and a 2-chloroethyl group (ClCH2CH2-).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl vinyl sulfoxide can be achieved through several methods. One common approach involves the reaction of 2-chloroethyl vinyl ether with a sulfoxide precursor under controlled conditions. The reaction typically requires the use of a polar solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the sulfoxide group .
Industrial Production Methods
In an industrial setting, the production of 2-chloroethyl vinyl sulfoxide may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloroethyl vinyl sulfoxide undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to the corresponding sulfide.
Substitution: The chlorine atom in the 2-chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-chloroethyl vinyl sulfoxide has several applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create specialized polymers with unique properties.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 2-chloroethyl vinyl sulfoxide involves its reactive functional groups. The vinyl group can undergo polymerization, while the sulfoxide group can participate in redox reactions. The 2-chloroethyl group can undergo nucleophilic substitution, making the compound versatile in various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloroethyl ethyl sulfide: Similar structure but with a sulfide group instead of a sulfoxide.
Vinyl sulfone: Contains a sulfone group instead of a sulfoxide.
2-chloroethyl vinyl ether: Lacks the sulfoxide group.
Propriétés
Numéro CAS |
40709-82-8 |
|---|---|
Formule moléculaire |
C4H7ClOS |
Poids moléculaire |
138.62 g/mol |
Nom IUPAC |
1-chloro-2-ethenylsulfinylethane |
InChI |
InChI=1S/C4H7ClOS/c1-2-7(6)4-3-5/h2H,1,3-4H2 |
Clé InChI |
WROKGYVSAYYTNV-UHFFFAOYSA-N |
SMILES canonique |
C=CS(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(19S)-10-(aminomethyl)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;2,2,2-trifluoroacetic acid](/img/structure/B13899170.png)
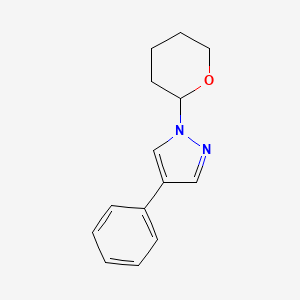

![Ethyl 4-[2-(2-aminoanilino)-2-oxoethyl]cyclohexane-1-carboxylate](/img/structure/B13899188.png)
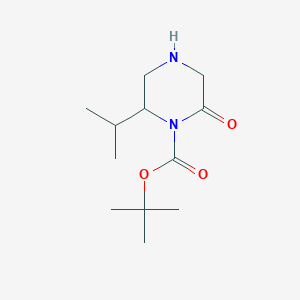
![(6R,13S)-9-fluoro-13-methyl-2,11,15,19,20,23-hexazapentacyclo[15.5.2.17,11.02,6.020,24]pentacosa-1(23),7,9,17(24),18,21-hexaene-16,25-dione](/img/structure/B13899209.png)
![2-[(Z)-(3,3-dimethylcyclopentylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13899212.png)
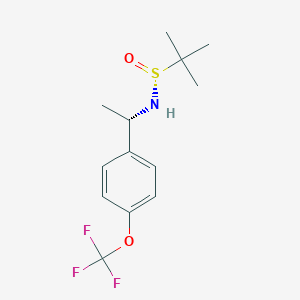
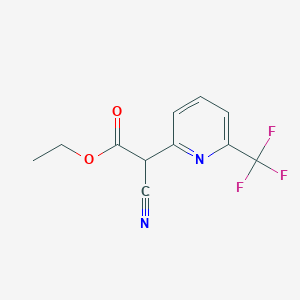
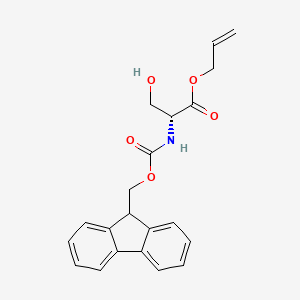
![2-[2-Hydroxyethyl(propyl)amino]acetic acid](/img/structure/B13899230.png)
